molecular formula C34H30O5 B033634 (3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one CAS No. 101208-17-7

(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one

Cat. No. B033634
M. Wt: 518.6 g/mol
InChI Key: ZNEMZGSWNSYYGM-LTXXGDHTSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves determining the most efficient and effective way to produce it in the laboratory. This often involves multiple steps, each of which needs to be optimized to yield the desired product. The choice of reagents, solvents, temperature, and other conditions can all affect the outcome of the synthesis.



Chemical Reactions Analysis

Understanding how a compound reacts with other substances is crucial in many fields, including drug development and materials science. This can involve studying the compound’s reactivity with various reagents, as well as its behavior under different conditions (e.g., heat, light, pressure).



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions.


Safety And Hazards

The safety and potential hazards of a compound are typically assessed through toxicology studies. This can involve testing the compound in cell cultures and animal models to determine its toxicity. Information about the compound’s reactivity and stability can also provide clues about its potential hazards.


Future Directions

Future research on the compound could involve further optimization of its synthesis, more detailed studies of its reactivity, and exploration of its potential applications (e.g., as a drug, a catalyst, a material).


properties

IUPAC Name

[(3aR,4S,5R,6aS)-2-oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O5/c35-32-21-28-29(31(22-30(28)38-32)39-33(36)24-13-5-1-6-14-24)23-37-34(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28-31H,21-23H2/t28-,29-,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMZGSWNSYYGM-LTXXGDHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one

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